3-(5-Methoxypyridin-3-yl)propanoic acid
Overview
Description
3-(5-Methoxypyridin-3-yl)propanoic acid is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol It features a pyridine ring substituted with a methoxy group at the 5-position and a propanoic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methoxypyridin-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxypyridine.
Alkylation: The 5-methoxypyridine undergoes alkylation with a suitable alkylating agent to introduce the propanoic acid moiety.
Oxidation: The resulting intermediate is then oxidized to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the pyridine ring or the carboxylic acid group, resulting in various reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Hydroxylated derivatives of this compound.
Reduction: Reduced forms of the pyridine ring or carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Methoxypyridin-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(5-Methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
3-(5-Hydroxypyridin-3-yl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(5-Methylpyridin-3-yl)propanoic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: 3-(5-Methoxypyridin-3-yl)propanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-(5-methoxypyridin-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-8-4-7(5-10-6-8)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNFHDVAEVPXQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256825-62-3 | |
Record name | 3-(5-methoxypyridin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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